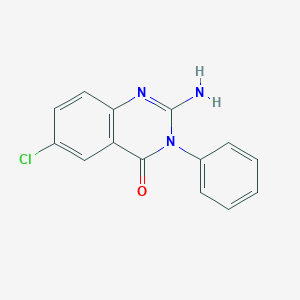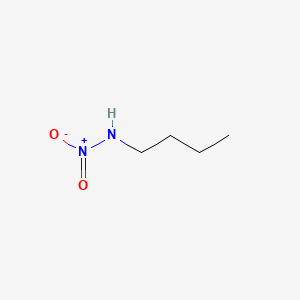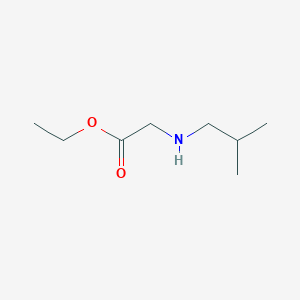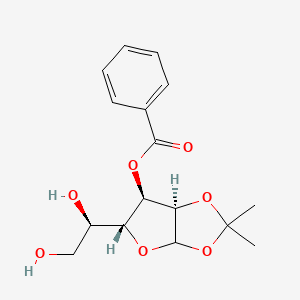
1,2-O-Isopropylidene-3-O-benzoyl-D-allofuranose
Overview
Description
1,2-O-Isopropylidene-3-O-benzoyl-D-allofuranose (IBA) is a carbohydrate molecule that has gained significant attention in the scientific research community for its potential applications in the fields of biochemistry and pharmacology. IBA is a derivative of D-allofuranose, a five-membered ring sugar molecule that is found in a variety of natural products, including antibiotics, antiviral agents, and anticancer drugs.
Mechanism of Action
The exact mechanism of action of 1,2-O-Isopropylidene-3-O-benzoyl-D-allofuranose is not fully understood, but it is believed to act through the inhibition of various cellular pathways involved in the progression of diseases such as cancer and viral infections. 1,2-O-Isopropylidene-3-O-benzoyl-D-allofuranose has been shown to inhibit the activity of enzymes involved in DNA synthesis and repair, as well as the proliferation of cancer cells.
Biochemical and Physiological Effects:
1,2-O-Isopropylidene-3-O-benzoyl-D-allofuranose has been shown to have a range of biochemical and physiological effects, including the modulation of gene expression, the inhibition of protein synthesis, and the induction of apoptosis (programmed cell death) in cancer cells. Additionally, 1,2-O-Isopropylidene-3-O-benzoyl-D-allofuranose has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One advantage of using 1,2-O-Isopropylidene-3-O-benzoyl-D-allofuranose in lab experiments is its relative ease of synthesis and availability. Additionally, the molecule has been extensively studied, with a large body of literature available on its properties and potential applications. However, one limitation of using 1,2-O-Isopropylidene-3-O-benzoyl-D-allofuranose in lab experiments is its potential toxicity at high concentrations, which can limit its use in certain applications.
Future Directions
There are a number of potential future directions for research on 1,2-O-Isopropylidene-3-O-benzoyl-D-allofuranose, including the development of new therapeutic agents for the treatment of cancer and viral infections, the investigation of its potential as an anti-inflammatory agent, and the exploration of its potential as a scaffold for the development of new carbohydrate-based drugs. Additionally, further research is needed to fully elucidate the mechanism of action of 1,2-O-Isopropylidene-3-O-benzoyl-D-allofuranose and its potential interactions with other cellular pathways.
Scientific Research Applications
1,2-O-Isopropylidene-3-O-benzoyl-D-allofuranose has been extensively studied for its potential applications in the field of biochemistry, particularly in the development of new drugs and therapies. The molecule has been shown to exhibit a range of biological activities, including antiviral, antitumor, and anti-inflammatory effects.
properties
IUPAC Name |
[(5R,6R,6aR)-5-[(1R)-1,2-dihydroxyethyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O7/c1-16(2)22-13-12(11(10(18)8-17)21-15(13)23-16)20-14(19)9-6-4-3-5-7-9/h3-7,10-13,15,17-18H,8H2,1-2H3/t10-,11-,12-,13-,15?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMGHHSPTSHJCW-DVKSKCSOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)C(CO)O)OC(=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@@H]([C@H](OC2O1)[C@@H](CO)O)OC(=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(5R,6R,6Ar)-5-[(1R)-1,2-dihydroxyethyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




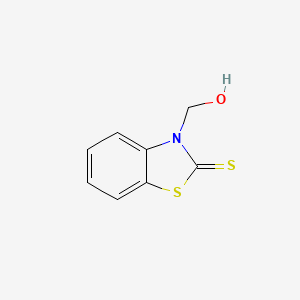
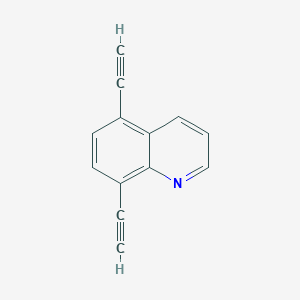
![2,6-Dipyridin-2-ylpyrrolo[3,4-f]isoindole-1,3,5,7-tetrone](/img/structure/B3259312.png)
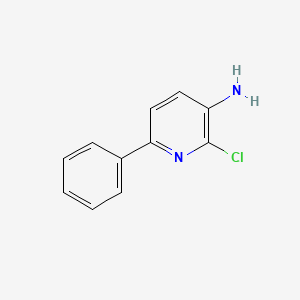
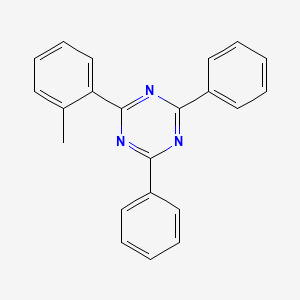
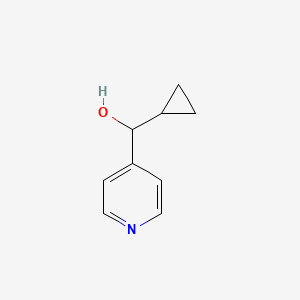
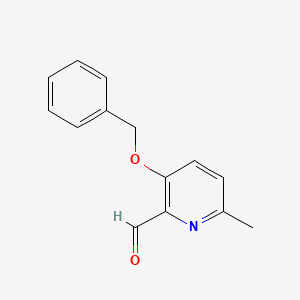
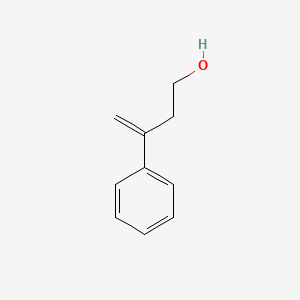
![[Bis(dimethylamino)methylene]malononitrile](/img/structure/B3259353.png)
![Propanedioic acid, [bis(dimethylamino)methylene]-, dimethyl ester](/img/structure/B3259357.png)
